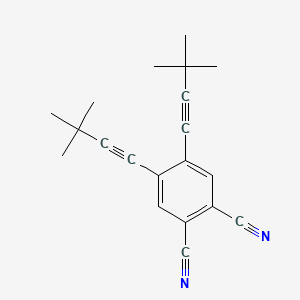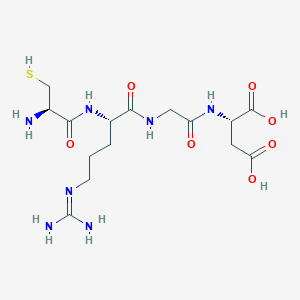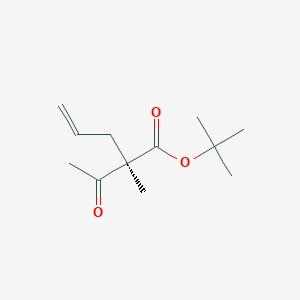![molecular formula C10H14F4O B12566500 3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- CAS No. 193280-14-7](/img/structure/B12566500.png)
3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxabicyclo[321]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, potentially leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may yield reduced derivatives. Substitution reactions may yield a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- has several potential scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure and functional groups may make it useful in the study of biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in a biological context, it may interact with enzymes or receptors, while in an industrial context, it may interact with other materials or chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- include other bicyclic compounds with fluorine and methyl groups, such as:
Uniqueness
The uniqueness of 3-Oxabicyclo[32
Propriétés
Numéro CAS |
193280-14-7 |
|---|---|
Formule moléculaire |
C10H14F4O |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
(1S)-2,2,4,4-tetrafluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H14F4O/c1-7(2)6-4-5-8(7,3)10(13,14)15-9(6,11)12/h6H,4-5H2,1-3H3/t6?,8-/m0/s1 |
Clé InChI |
ADTLXEWUZWPMFV-XDKWHASVSA-N |
SMILES isomérique |
C[C@]12CCC(C1(C)C)C(OC2(F)F)(F)F |
SMILES canonique |
CC1(C2CCC1(C(OC2(F)F)(F)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)



![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)


![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)


![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
